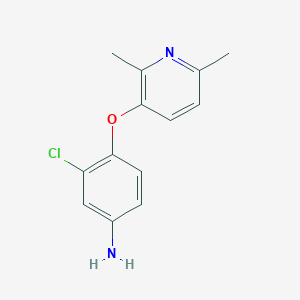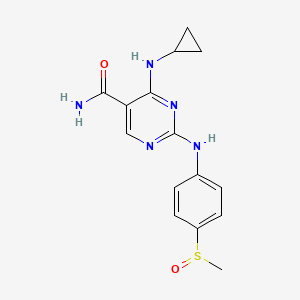![molecular formula C9H6BrNO2S B13873498 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1610520-29-0](/img/structure/B13873498.png)
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H6BrNO2S. This compound is of interest due to its unique structure, which includes a bromine atom, a methyl group, and an aldehyde group attached to a thieno[3,2-c]pyridine core. It has applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-c]pyridine core, followed by bromination and formylation reactions.
Thieno[3,2-c]pyridine Core Formation: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反应分析
Types of Reactions
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane (DCM), and bases such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Oxidation: Potassium permanganate (KMnO4), aqueous conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 7-Bromo-5-methyl-4-hydroxy-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
Oxidation: 7-Bromo-5-carboxy-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
科学研究应用
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s unique structure makes it useful in the design of novel organic materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity with biological targets. The compound can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.
Uniqueness
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
属性
CAS 编号 |
1610520-29-0 |
|---|---|
分子式 |
C9H6BrNO2S |
分子量 |
272.12 g/mol |
IUPAC 名称 |
7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3 |
InChI 键 |
IZBVANAGPHTSJY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)






![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)





